2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7OS2/c1-3-28-20(19-16(2)23-21-29(19)13-14-31-21)24-25-22(28)32-15-18(30)27-11-9-26(10-12-27)17-7-5-4-6-8-17/h4-8,13-14H,3,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGIFYCROHPPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=C(N=C5N4C=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule with notable potential in various biological activities. This article explores its structure, synthesis, and biological properties based on recent research findings.
Chemical Structure
The compound features a unique combination of imidazo[2,1-b]thiazole and piperazine moieties. Its molecular formula is , and it has a molecular weight of approximately 374.48 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Imidazo[2,1-b]thiazole | Imidazo[2,1-b]thiazole |
| Piperazine | Piperazine |
| Ethyl Group | Ethyl Group |
Antimicrobial Properties
Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 2.03 mM to 7.05 mM . The presence of the thiazole ring is crucial for enhancing cytotoxic activity against various bacterial strains.
Anticancer Activity
In vitro studies have indicated that compounds related to this structure possess anticancer properties. For example, certain derivatives were found to have IC50 values as low as 8.38 µM against cancer cell lines . The thiazole and triazole components contribute significantly to the anticancer efficacy by interacting with multiple cellular targets.
The mechanism by which these compounds exert their biological effects often involves interactions with specific proteins or enzymes within the target cells. Molecular docking studies have suggested that the binding affinity of these compounds to proteins such as Pantothenate synthetase in Mtb is a key factor in their antimicrobial activity .
Case Studies
Case Study 1: Antimycobacterial Activity
A study evaluated the activity of various imidazo[2,1-b]thiazole derivatives against Mtb. The most potent compound exhibited an IC90 of 15.22 mM without acute toxicity towards lung fibroblast cells .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of related compounds on A431 and Jurkat cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Wissenschaftliche Forschungsanwendungen
A recent study detailed a successful synthesis using a combination of microwave-assisted reactions and traditional heating methods, achieving high yields (up to 92%) for the final product .
Antimicrobial Activity
Research indicates that compounds containing imidazo-thiazole and triazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including resistant strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies have demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown effectiveness against breast and colon cancer cell lines, making it a candidate for further development in cancer therapy .
Neuropharmacological Effects
Given the presence of the phenylpiperazine moiety, this compound is being investigated for its neuropharmacological effects. Preliminary studies suggest potential anxiolytic and antidepressant activities, which could be beneficial in treating mood disorders .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profile
- In contrast, the benzothiazole-pyrimidine hybrid () shows explicit cytotoxicity (IC₅₀ = 8.2 µM) .
- Anti-inflammatory Potential: The thiazole-oxadiazole derivative () outperforms the target compound in demonstrated efficacy (ED₅₀ = 12.3 mg/kg) , likely due to its oxadiazole-thione group enhancing redox modulation.
Structural Advantages
- Bioavailability : The phenylpiperazine group in the target compound may improve blood-brain barrier penetration compared to the allylpiperazine in .
- Synthetic Flexibility : The thioether bridge in the target compound allows modular substitution, akin to the triazole-thiadiazole derivatives in –8, which enable diverse functionalization for SAR studies .
Limitations
- Data Gaps : Unlike the thiazole-oxadiazole () or benzothiazole-pyrimidine () compounds, the target compound lacks explicit in vivo or in vitro activity data, limiting mechanistic insights.
- Solubility Challenges: The phenylpiperazine and imidazo[2,1-b]thiazole groups may reduce aqueous solubility compared to the ethanoic acid-functionalized triazole-thiadiazole (–8) .
Q & A
Q. Q1. What are the key synthetic methodologies for preparing triazole-thioether derivatives like 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?
Answer: The synthesis of triazole-thioether derivatives typically involves:
- Heterocyclic Core Formation : Cyclization of thiosemicarbazides or hydrazides with carbonyl compounds under reflux (e.g., ethanol or acetic acid media) to form triazole rings .
- Thioether Linkage : Reaction of triazole-thiol intermediates with halogenated electrophiles (e.g., chloroacetone derivatives) in PEG-400 with catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C .
- Piperazine Functionalization : Mannich reactions using formaldehyde and substituted piperazines to introduce the 4-phenylpiperazine moiety .
Optimization Tip : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., water/methanol mixtures) to avoid byproducts .
Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) during structural elucidation?
Answer: Contradictions often arise from tautomerism or dynamic equilibria (e.g., thione-thiol tautomerism in triazoles). To address this:
- Multi-Technique Validation : Combine -NMR, -NMR, and IR to cross-validate functional groups (e.g., C=S stretches at 1200–1250 cm) .
- Computational Modeling : Use DFT calculations to predict tautomeric stability and compare with experimental data .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of solid-state structures .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
Answer: SAR studies require:
- Targeted Modifications : Synthesize analogs with variations in the imidazothiazole (e.g., substituent size/electrostatics) and piperazine (e.g., aryl substituents) moieties .
- In Silico Docking : Use software like AutoDock to predict binding affinities toward receptors (e.g., serotonin or dopamine receptors linked to piperazine activity) .
- Biological Assays : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or antimicrobial activity) to validate pharmacophore contributions .
Q. Q4. How can researchers address low metabolic stability in preclinical studies of this compound?
Answer:
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of the thioether or piperazine ring) .
- Prodrug Design : Mask labile groups (e.g., thioether) with ester or amide prodrugs to enhance stability .
- Isotope Labeling : Incorporate or labels to track metabolic pathways in animal models .
Q. Q5. What advanced techniques are recommended for resolving enantiomeric purity in chiral analogs?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during key steps (e.g., triazole cyclization) to control stereochemistry .
Methodological Challenges
Q. Q6. How should researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 or zeolites) to improve thioether coupling efficiency .
- Solvent Engineering : Replace PEG-400 with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce costs .
- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., triazole formation) .
Q. Q7. What are the best practices for validating biological activity data across conflicting studies?
Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or OECD protocols for cytotoxicity to ensure reproducibility .
- Positive/Negative Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
